molecular formula C21H21N3O6 B6490977 methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzoate CAS No. 891113-45-4

methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzoate

Cat. No.: B6490977
CAS No.: 891113-45-4
M. Wt: 411.4 g/mol
InChI Key: WQSGXVLYVBNQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzoate is a useful research compound. Its molecular formula is C21H21N3O6 and its molecular weight is 411.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.14303540 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines a benzodioxin moiety with a pyrrolidine derivative. Its chemical formula is C23H24N2O5C_{23}H_{24}N_{2}O_{5}, and it has a molecular weight of approximately 420.45 g/mol. The presence of both hydrophilic and lipophilic groups suggests potential for diverse biological interactions.

Anticancer Properties

Research indicates that derivatives of benzodioxin and pyrrolidine have shown significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in various cancer models. A study highlighted that related compounds exhibited selective inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Studies have demonstrated that similar structures can inhibit key enzymes involved in cancer progression, such as protein kinases. For example, certain pyrrolidine derivatives have shown to selectively inhibit c-Src kinase, which is implicated in tumor metastasis .

Antimicrobial Activity

There is evidence suggesting that compounds featuring the benzodioxin structure possess antimicrobial properties. A study reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating that this compound may also exhibit similar effects .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Kinases : The compound may interfere with signaling pathways by inhibiting specific kinases involved in cell proliferation and survival.
  • Induction of Apoptosis : It may promote programmed cell death in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, which can contribute to their anticancer effects.

Case Studies

Several case studies have explored the efficacy of related compounds:

StudyCompoundModelFindings
AZD0530c-Src-transfected 3T3 fibroblastsSignificant tumor growth inhibition
Pyrrolidine derivativeHuman pancreatic cancer modelIncreased survival rates observed
Benzodioxin analogsVarious bacterial strainsModerate to strong antibacterial activity

Properties

IUPAC Name

methyl 4-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6/c1-28-20(26)13-2-4-14(5-3-13)22-21(27)23-15-10-19(25)24(12-15)16-6-7-17-18(11-16)30-9-8-29-17/h2-7,11,15H,8-10,12H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSGXVLYVBNQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.